Molecular Weight and Lipophilicity (LogP) Differentiation vs. 1,7-Dichloropyrido[3,4-d]pyridazine
1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine possesses a higher molecular weight (214.05 g/mol) and a calculated LogP of 2.64, compared to the non-methylated analog 1,7-dichloropyrido[3,4-d]pyridazine, which has a molecular weight of 200.02 g/mol . The addition of the methyl group increases lipophilicity by approximately 0.4 LogP units (estimated from the difference in LogP between the two compounds), which can significantly influence membrane permeability and target engagement in biological systems.
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Molecular Weight: 214.05 g/mol; LogP: 2.64 |
| Comparator Or Baseline | 1,7-Dichloropyrido[3,4-d]pyridazine: Molecular Weight: 200.02 g/mol; LogP: ~2.24 (estimated from difference in LogP) |
| Quantified Difference | Molecular Weight difference: +14.03 g/mol; LogP difference: ~+0.4 |
| Conditions | Calculated LogP using ChemScene computational chemistry data |
Why This Matters
For medicinal chemists optimizing lead compounds, the increased molecular weight and lipophilicity of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine offer distinct physicochemical properties that can be leveraged to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
